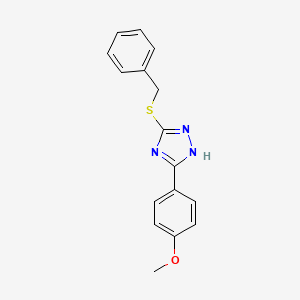
2-(2-nitrophenyl)-N-4H-1,2,4-triazol-3-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-nitrophenyl)-N-4H-1,2,4-triazol-3-ylacetamide, also known as NTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a member of the triazole family and is commonly used as a building block for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(2-nitrophenyl)-N-4H-1,2,4-triazol-3-ylacetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. In addition, this compound has been shown to inhibit the growth of pathogenic fungi and bacteria, suggesting a potential use as an antimicrobial agent.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of enzymes involved in cell growth and proliferation, as well as metal ion transport. Physiologically, this compound has been shown to exhibit antitumor, antifungal, and antibacterial activities in various in vitro and in vivo models.
Advantages and Limitations for Lab Experiments
2-(2-nitrophenyl)-N-4H-1,2,4-triazol-3-ylacetamide has several advantages and limitations for lab experiments. Advantages include its easy synthesis, high yield, and purity. Limitations include its potential toxicity, which requires careful handling and disposal, and its limited solubility in some solvents.
Future Directions
There are several future directions for research on 2-(2-nitrophenyl)-N-4H-1,2,4-triazol-3-ylacetamide. One potential direction is the synthesis of this compound derivatives with improved properties, such as increased solubility and bioavailability. Another direction is the investigation of the mechanism of action of this compound and its derivatives, which could lead to the development of more potent and selective inhibitors of enzymes involved in cell growth and proliferation. Finally, the use of this compound and its derivatives in the development of new materials and analytical methods could lead to new applications in various fields.
Synthesis Methods
The synthesis of 2-(2-nitrophenyl)-N-4H-1,2,4-triazol-3-ylacetamide can be achieved through a two-step reaction. The first step involves the reaction of 2-nitroaniline with ethyl chloroacetate to produce 2-(2-nitrophenyl)acetic acid ethyl ester. The second step involves the reaction of this intermediate with sodium azide and copper sulfate to produce this compound. This synthesis method has been optimized to achieve high yields and purity of this compound.
Scientific Research Applications
2-(2-nitrophenyl)-N-4H-1,2,4-triazol-3-ylacetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit antifungal, antibacterial, and antitumor activities. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. In analytical chemistry, this compound has been used as a ligand for the determination of metal ions in complex samples.
properties
IUPAC Name |
2-(2-nitrophenyl)-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O3/c16-9(13-10-11-6-12-14-10)5-7-3-1-2-4-8(7)15(17)18/h1-4,6H,5H2,(H2,11,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAUULYHBKEMMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=NC=NN2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide](/img/structure/B5803092.png)

![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine](/img/structure/B5803105.png)
![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5803110.png)


![1-[2-(4-methoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5803126.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide](/img/structure/B5803148.png)



![N-(2-furylmethyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5803179.png)